4-(2-Methylpropane-1-sulfonyl)-butylamine

Description

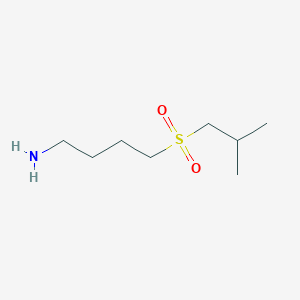

4-(2-Methylpropane-1-sulfonyl)-butylamine is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a sulfonyl group attached to a butylamine chain, which imparts distinct reactivity and functionality.

Properties

IUPAC Name |

4-(2-methylpropylsulfonyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO2S/c1-8(2)7-12(10,11)6-4-3-5-9/h8H,3-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOVCKAGUDDISH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropane-1-sulfonyl)-butylamine typically involves the reaction of 2-methylpropane-1-sulfonyl chloride with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 2-Methylpropane-1-sulfonyl chloride and butylamine.

Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 2-methylpropane-1-sulfonyl chloride is added dropwise to a solution of butylamine and triethylamine in the chosen solvent. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Purification: The product is purified by extraction, followed by recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropane-1-sulfonyl)-butylamine undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming new amine derivatives.

Condensation: The compound can undergo condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amine group.

Condensation: Carbonyl compounds such as aldehydes or ketones are used in the presence of acid or base catalysts.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: New amine derivatives.

Condensation: Imines or amides.

Scientific Research Applications

4-(2-Methylpropane-1-sulfonyl)-butylamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-(2-Methylpropane-1-sulfonyl)-butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzymatic activity. The amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

2-Methylpropane-1-sulfonyl chloride: A precursor in the synthesis of 4-(2-Methylpropane-1-sulfonyl)-butylamine.

Butylamine: A simple amine used in the synthesis of various organic compounds.

Sulfonyl Fluorides: Compounds with similar reactivity and applications in chemical biology and medicinal chemistry.

Uniqueness

This compound is unique due to its specific combination of a sulfonyl group and a butylamine chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages such as selective reactivity and potential therapeutic benefits.

Biological Activity

4-(2-Methylpropane-1-sulfonyl)-butylamine, a sulfonamide compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its sulfonamide group, which is known to confer various biological activities. The compound's structure can be represented as follows:

This sulfonamide structure plays a crucial role in its interaction with biological targets.

Antimicrobial Activity

Sulfonamides, including this compound, are recognized for their antimicrobial properties. They inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival. Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Antioxidant Properties

Studies have shown that this compound possesses antioxidant properties. Antioxidants are vital in combating oxidative stress and preventing cellular damage. The compound's ability to scavenge free radicals has been demonstrated in various assays, suggesting its potential protective effects against oxidative damage in biological systems .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in maintaining acid-base balance in organisms. This inhibition can have therapeutic implications in conditions such as glaucoma and edema .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Folate Synthesis Inhibition : By mimicking para-aminobenzoic acid (PABA), the compound disrupts folate synthesis in bacteria.

- Enzyme Modulation : It alters the activity of enzymes like carbonic anhydrase through competitive inhibition.

- Antioxidant Mechanism : The sulfonamide moiety contributes to its ability to donate electrons and neutralize free radicals.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Investigation of Antioxidant Activity

In vitro assays demonstrated that the compound exhibited a significant reduction in reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. This suggests a potential role for this compound in protecting cells from oxidative damage.

Data Summary

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC = 32 µg/mL against S. aureus | |

| Antioxidant | Significant ROS reduction | |

| Enzyme Inhibition | Inhibition of carbonic anhydrase |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.